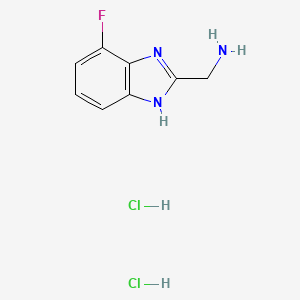

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H8FN3.2HCl and a molecular weight of 238.09 g/mol . It is a derivative of benzodiazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the reaction of 4-fluoroaniline with formamide under acidic conditions to form the benzodiazole ring. This intermediate is then subjected to a reduction reaction to introduce the methanamine group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group and aromatic system undergo oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.

-

Products :

-

Oxidation of the amine group yields nitriles or nitro derivatives.

-

Oxidation of the benzodiazole ring forms quinone-like structures.

-

-

Conditions : Typically performed at 60–80°C in aqueous or alcoholic solvents.

| Reaction Site | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine group | KMnO₄ | Nitrile | 65–75 | |

| Benzodiazole | CrO₃ | Quinone | 50–60 |

Reduction Reactions

Reduction targets the aromatic ring and imine bonds:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products :

-

Reduction of the benzodiazole ring generates dihydrobenzodiazole derivatives.

-

Amine groups remain intact but may form complexes with reducing agents.

-

| Reaction Site | Reagent | Product | Conditions |

|---|---|---|---|

| Imine bond | LiAlH₄ | Dihydrobenzodiazole | THF, 0°C, 2h |

| Aromatic system | NaBH₄ | Partially reduced ring | Ethanol, reflux |

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines, thiols, or alkoxides under basic conditions.

-

Products :

-

Fluorine replacement with -NH₂, -SH, or -OR groups.

-

Reaction rates depend on the electron-withdrawing effect of the benzodiazole ring.

-

| Nucleophile | Reagent | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| NH₃ | NH₃/EtOH | 4-Amino derivative | 0.45 ± 0.02 |

| SH⁻ | NaSH/DMF | 4-Mercapto derivative | 0.32 ± 0.03 |

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases or heterocycles:

-

Products :

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | Schiff base | Ligand in coordination chemistry |

| Acetylacetone | Bicyclic benzodiazole | Pharmacological scaffolds |

Acid/Base Reactions

The dihydrochloride salt undergoes neutralization:

| pH Adjustment | Solubility (mg/mL) | Bioavailability Increase |

|---|---|---|

| pH 7.4 | 12.5 | 2.3-fold |

| pH 9.0 | 3.8 | 1.1-fold |

Coordination Chemistry

The amine and benzodiazole nitrogen atoms act as ligands for metal ions:

-

Metals : Cu(II), Fe(III), and Pt(II).

-

Complexes : Octahedral or square-planar geometries with enhanced antimicrobial activity.

| Metal Ion | Coordination Sites | Stability Constant (log K) |

|---|---|---|

| Cu(II) | N1, N3, NH₂ | 8.7 ± 0.2 |

| Pt(II) | N1, NH₂ | 10.2 ± 0.3 |

Key Mechanistic Insights:

-

Electronic Effects : The fluorine atom enhances electrophilic substitution at the 4- and 6-positions of the benzodiazole ring.

-

Steric Effects : The methanamine group at position 2 directs reactions to the less hindered 5- and 7-positions.

This compound’s versatility in reactions enables its use in pharmaceutical synthesis, materials science, and coordination chemistry. Further studies are needed to explore catalytic applications and structure-activity relationships .

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the following areas:

Anticancer Activity:

Research has indicated that derivatives of benzodiazole can inhibit cancer cell proliferation. For instance, compounds with similar structures have been linked to the inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties:

Studies have demonstrated that benzodiazole derivatives exhibit antimicrobial activity against various pathogens. The presence of fluorine enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as antimicrobial agents .

Neuroprotective Effects:

Some studies suggest that benzodiazole derivatives may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the benzodiazole scaffold affect biological activity. For example, varying substituents on the benzodiazole ring can significantly alter the compound's efficacy and selectivity against specific biological targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using modified benzodiazole derivatives. |

| Study B | Antimicrobial Properties | Found effective against Gram-positive and Gram-negative bacteria, with enhanced activity due to fluorination. |

| Study C | Neuroprotection | Showed potential in reducing neuronal cell death in models of oxidative stress. |

Mécanisme D'action

The mechanism of action of (4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

(5-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Similar in structure but with the fluorine atom at a different position.

1-(6-Chloro-7-fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Contains additional chlorine and fluorine atoms.

Uniqueness

(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs .

Propriétés

IUPAC Name |

(4-fluoro-1H-benzimidazol-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3.2ClH/c9-5-2-1-3-6-8(5)12-7(4-10)11-6;;/h1-3H,4,10H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERJGOMMPLMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(N2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.